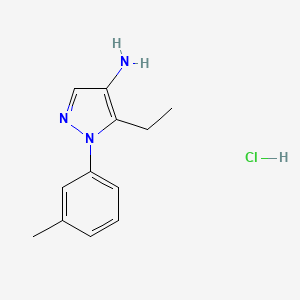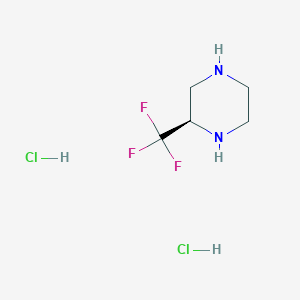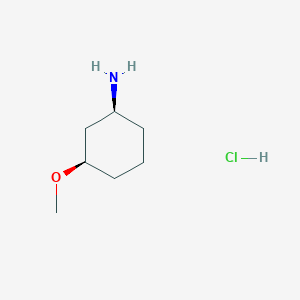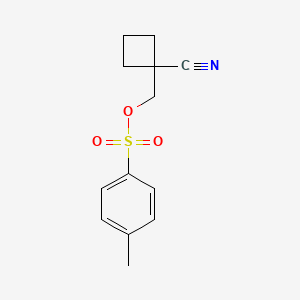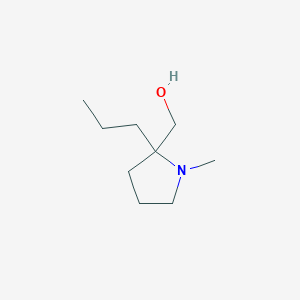![molecular formula C23H25N3O4 B1433473 2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt CAS No. 1346753-09-0](/img/structure/B1433473.png)
2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt
Overview
Description
2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt, also known as OPA-TBD, is an organic molecule with a complex chemical structure. OPA-TBD is a natural product derived from a variety of plants and fungi, and has been the subject of numerous scientific studies in recent years. OPA-TBD is a salt of 2-(9-oxoxanthen-2-yl)propionic acid and 1,5,7-triazabicyclo[4.4.0]dec-5-ene. It has been used as an intermediate in organic synthesis, as an antioxidant, and as a potential therapeutic agent.
Scientific Research Applications
1. Application in Oxidation and Epoxidation Reactions
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has been found effective in oxidation and epoxidation reactions. TBD, along with its methyl derivative (MTBD), promotes the efficient formation of sulfonium ylides from sulfonium salts in the Corey–Chaykovsky epoxidation of aldehydes. This yields excellent results in the corresponding epoxides and is adaptable for sequential and tandem-oxidation–epoxidation protocols (Phillips, Kean, & Graham, 2013).
2. Utilization in Nanocatalyst Synthesis
TBD has been immobilized on magnetic γ-Fe2O3 nanoparticles to create a highly efficient and recyclable nanocatalyst. This catalyst has been successfully used for the selective synthesis of organic carbonates through direct condensation of alcohols and diethyl carbonate, and can be recovered and reused multiple times without significant loss of activity (Wu & Tian, 2014).
3. Catalysis in Michael Reactions
TBD, as a bicyclic guanidine base, is an excellent catalyst for Michael and Michael-type reactions. It allows a wide variety of Michael donors and acceptors to participate in these reactions, which are characterized by their mildness, speed, and high yield (Ye, Xu, Tan, & Tan, 2005).
4. Role in Organocatalysis
TBD has been identified as an effective organocatalyst for acyl transfer and the ring-opening polymerization of cyclic esters. Its unique mechanism of simultaneously activating both esters and alcohols makes it a notable example of a bifunctional catalyst (Pratt, Lohmeijer, Long, Waymouth, & Hedrick, 2006).
5. Application in Chemical Fixation of CO2
TBD and MTBD serve as effective organocatalysts for the chemical fixation of CO2 into linear and cyclic ureas. This novel methodology offers an accessible approach to imidazolidin-2-ones from propargylamines, primary amines, and CO2 under solvent-free conditions (Marchegiani, Nodari, Tansini, Massera, Mancuso, Gabriele, Costa, & Ca', 2017).
properties
IUPAC Name |
3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4.C7H13N3/c1-9(16(18)19)10-6-7-14-12(8-10)15(17)11-4-2-3-5-13(11)20-14;1-3-8-7-9-4-2-6-10(7)5-1/h2-9H,1H3,(H,18,19);1-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCZYSDZAMNWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O)C(=O)O.C1CNC2=NCCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346753-09-0 | |
| Record name | 2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt facilitate the dedoping of conducting polymers, and what are the implications of this process?
A: this compound (PBG) functions as a photobase generator. When exposed to UV irradiation at 365 nm, it undergoes photodecarboxylation, yielding 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) []. TBD acts as a strong base, accepting protons from the doped conducting polymer (PEDOT/PSS in the study). This proton transfer effectively removes charge carriers from the polymer backbone, leading to dedoping []. This controlled dedoping allows for precise manipulation of the carrier concentration in the conducting polymer, directly impacting its conductivity and other electrical properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1433390.png)
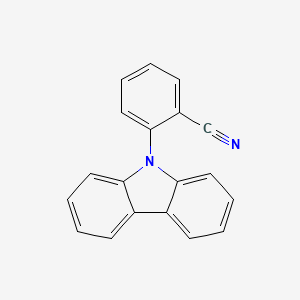

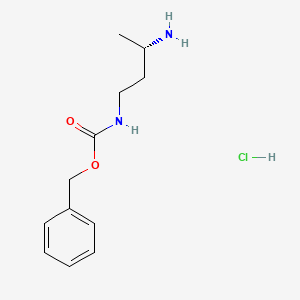
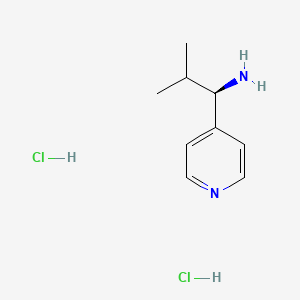
![Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride](/img/structure/B1433398.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433399.png)
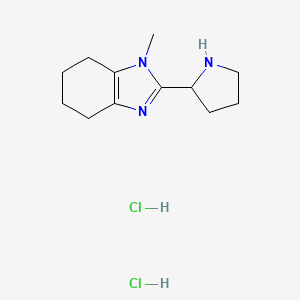
![1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1433403.png)
